molecular formula C15H14N2O3S2 B5872551 5-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

5-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No. B5872551
M. Wt: 334.4 g/mol
InChI Key: JOHLXVNHJONFDU-UHFFFAOYSA-N
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Description

This compound belongs to the family of thieno[2,3-d]pyrimidin-4(1H)-ones, a class of heterocyclic compounds known for their diverse pharmacological activities and importance in medicinal chemistry. The specific functional groups and structural elements present in this compound suggest a potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(1H)-ones typically involves the cyclization of appropriately substituted thiophene and pyrimidine precursors. One common approach might involve the condensation of a dimethoxyphenyl derivative with a methylthiophene precursor under controlled conditions to introduce the 2-thioxo and dihydrothieno elements. The literature describes related compounds, indicating methodologies that could be adapted for the synthesis of this specific compound (Ranise et al., 1997).

Molecular Structure Analysis

The molecular structure of this compound features a thieno[2,3-d]pyrimidinone core with a 2-thioxo group and a 6-methyl substitution, alongside a 3,4-dimethoxyphenyl moiety. This arrangement impacts the compound's electronic distribution and chemical reactivity. Quantum chemical studies on similar structures have provided insights into their electronic structures and reactivity patterns, suggesting that substituent effects significantly influence these properties (Mamarahmonov et al., 2014).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-7-11(8-4-5-9(19-2)10(6-8)20-3)12-13(18)16-15(21)17-14(12)22-7/h4-6H,1-3H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHLXVNHJONFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)NC(=S)NC2=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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